N-(furan-2-ylmethyl)cyclohexanamine

Description

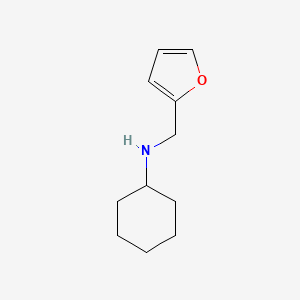

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKHHNNMLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304854 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-54-7 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine incorporating both a furan moiety and a cyclohexyl group. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, potential pharmacological and toxicological profile, and analytical methodologies for its characterization. As a versatile chemical intermediate, this compound holds potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document synthesizes current knowledge to provide a foundation for researchers and drug development professionals working with furan-based chemical scaffolds.

Introduction

The furan nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in medicinal chemistry.[2] N-(furan-2-ylmethyl)cyclohexanamine emerges as a molecule of interest, combining the reactive potential of the furfurylamine unit with the lipophilicity and conformational aspects of the cyclohexyl group. This guide aims to provide a detailed exploration of this compound, from its molecular structure to its potential applications in drug discovery and development.

Chemical and Physical Properties

N-(furan-2-ylmethyl)cyclohexanamine is characterized by the following properties:

| Property | Value | Source(s) |

| IUPAC Name | N-(furan-2-ylmethyl)cyclohexanamine | [3] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

The structure of N-(furan-2-ylmethyl)cyclohexanamine, with its furan ring, secondary amine linkage, and cyclohexyl group, provides a scaffold for further chemical modification.

Synthesis and Manufacturing

The synthesis of N-(furan-2-ylmethyl)cyclohexanamine can be primarily achieved through two well-established chemical transformations: reductive amination and nucleophilic substitution.

Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In the synthesis of N-(furan-2-ylmethyl)cyclohexanamine, this involves the reaction of furfural with cyclohexylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[4][5]

Experimental Protocol: Reductive Amination of Furfural with Cyclohexylamine

-

Materials: Furfural, cyclohexylamine, methanol, sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Rh/Al₂O₃), round-bottom flask, magnetic stirrer, and standard laboratory glassware.[6]

-

Procedure:

-

Dissolve furfural (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The use of a slight excess of cyclohexylamine can help drive the imine formation to completion.

-

Methanol is a common solvent as it readily dissolves the reactants and the reducing agent.

-

Portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Aqueous workup and extraction are standard procedures to isolate the amine product.

Diagram of Reductive Amination Workflow:

Caption: Reductive amination workflow for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine.

Nucleophilic Substitution

An alternative synthetic route involves the nucleophilic substitution of a furfuryl halide with cyclohexylamine. This method relies on the displacement of a leaving group (e.g., chloride or bromide) from the furfuryl methylene carbon by the nucleophilic amine.

Experimental Protocol: Nucleophilic Substitution of Furfuryl Chloride with Cyclohexylamine

-

Materials: Furfuryl chloride, cyclohexylamine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), a suitable solvent (e.g., acetonitrile or DMF), round-bottom flask, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

Dissolve cyclohexylamine (2.0-3.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.

-

Add furfuryl chloride (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any solid byproducts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

An excess of cyclohexylamine is used to act as both the nucleophile and a scavenger for the HCl byproduct, driving the reaction to completion and minimizing the formation of quaternary ammonium salts.

-

The addition of a non-nucleophilic base is to neutralize the acid formed during the reaction, preventing the protonation of the amine nucleophile.

-

Heating the reaction increases the rate of substitution.

Diagram of Nucleophilic Substitution Workflow:

Caption: Nucleophilic substitution workflow for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine.

Mechanism of Action and Pharmacological Profile

While specific pharmacological studies on N-(furan-2-ylmethyl)cyclohexanamine are limited, the biological activities of structurally related furan derivatives provide insights into its potential mechanisms of action.

Hypothesized Mechanisms of Action

-

Antimicrobial Activity: The furan ring is a key pharmacophore in several antimicrobial agents.[1] The mechanism often involves the metabolic activation of the furan ring within microbial cells to generate reactive intermediates that can damage cellular macromolecules such as DNA and proteins.[2] Additionally, the amine functionality could contribute to antimicrobial effects by disrupting cell membrane integrity or chelating essential metal ions required for microbial enzyme function.

-

Anticancer Activity: Furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] Potential mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases, and the induction of apoptosis (programmed cell death). The lipophilic cyclohexyl group may enhance cell membrane permeability, facilitating the delivery of the cytotoxic furan moiety into cancer cells.

Pharmacological Data of Related Compounds

| Compound Class | Activity | IC₅₀ / MIC Values | Source(s) |

| Furan-based derivatives | Anticancer (HeLa, HepG2 cells) | IC₅₀: 62.37 µg/mL (for a tryptamine-furan derivative) | [10] |

| Furan-based derivatives | Anticancer (A549, HT-29 cells) | IC₅₀: 6.66 µM and 8.51 µM (for a furopyrimidine derivative) | [7][9] |

| Simple furan compounds (furfural, furoic acid) | Antibacterial (B. subtilis, S. typhi) | MIC: 0.009 - 0.029 µM | [11][12] |

Toxicological Profile

The toxicological assessment of N-(furan-2-ylmethyl)cyclohexanamine is crucial for its potential development as a therapeutic agent. A primary concern with furan-containing compounds is their potential for hepatotoxicity.[2]

Metabolic Activation and Hepatotoxicity

The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls.[2] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and, in some cases, carcinogenicity.[2]

Genotoxicity

Studies on furan have indicated its potential to induce DNA damage, chromosomal aberrations, and apoptosis in various cell lines.[2] This genotoxic potential is a significant consideration in the safety assessment of any new furan-containing chemical entity.

Diagram of Furan Bioactivation and Toxicity Pathway:

Caption: Proposed pathway for the metabolic activation and toxicity of furan-containing compounds.

Analytical Methods

The characterization and purity assessment of N-(furan-2-ylmethyl)cyclohexanamine are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. Characteristic signals for the furan ring protons and carbons, the methylene bridge, and the cyclohexyl group would be expected.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine and the characteristic C-O and C=C stretches of the furan ring.[15]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[16][17]

Table of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals for furan protons (~6.0-7.5 ppm), methylene bridge (~3.7 ppm), cyclohexyl protons (~1.0-2.0 ppm), and N-H proton (variable).[13] |

| ¹³C NMR | Signals for furan carbons (~105-155 ppm), methylene carbon (~45-55 ppm), and cyclohexyl carbons (~25-35 ppm).[14] |

| IR | N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C=C and C-O stretches of the furan ring.[15] |

| MS | Molecular ion peak corresponding to the molecular weight (179.26 m/z), and characteristic fragmentation patterns.[16][17] |

Chromatographic Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like N-(furan-2-ylmethyl)cyclohexanamine.[16][17][18][19] It provides both separation and identification of the main component and any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile derivatives or for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[16]

-

Carrier Gas: Helium.[19]

-

Injection: Split injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.

-

MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.

-

Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the peak is used for structural confirmation.

Applications and Future Directions

N-(furan-2-ylmethyl)cyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Drug Discovery Intermediate: Its primary application lies as an intermediate in the synthesis of novel antimicrobial and anticancer agents.[1] The furan and cyclohexylamine moieties can be further functionalized to optimize biological activity, selectivity, and pharmacokinetic properties.

-

Agrochemicals: The furan scaffold is also present in some agrochemicals, suggesting potential applications in this field.[20]

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the N-(furan-2-ylmethyl)cyclohexanamine scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with enhanced potency and reduced toxicity. Furthermore, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of N-(furan-2-ylmethyl)cyclohexanamine and its promising derivatives is necessary for any potential clinical development.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

- Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 1-32.

- Alizadeh, M., Jalal, M., Hamed, K., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon

- Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. (2013). PubMed.

- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2022).

- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024).

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

- Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks.

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI.

- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed.

- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2012). Green Chemistry.

-

Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds. (n.d.). International Research Publication House. Retrieved January 7, 2026, from [Link]

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed Central.

- Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- Possible reaction pathway for reductive amination of furfural to... (2016).

- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020). Science Alert.

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.

-

N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride. (2025). PubChem. Retrieved January 7, 2026, from [Link]

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI.

- Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2011).

- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (2017).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI.

- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). PubMed.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2007). CORE.

- Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese popul

- Cumulative Data of 1 H and 13 C NMR Signals and Specific Rotations of Eremophilane Sesquiterpenoids. 2. Bicyclic Eremophilanes (2). (2022).

- Phytochemistry and chemical composition by gcms of n-hexane and methanol extract of Magnolia coco Flowers. (2017). Journal of Pharmacognosy and Phytochemistry.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride | C11H18ClNO | CID 44118403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phytojournal.com [phytojournal.com]

- 20. taylorfrancis.com [taylorfrancis.com]

IUPAC name for N-(furan-2-ylmethyl)cyclohexanamine

An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Applications

Abstract

N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine featuring a furan moiety linked to a cyclohexyl group via a methylene bridge. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The furan ring, a bioisostere of the phenyl group, offers unique physicochemical properties that influence solubility, metabolic stability, and target engagement, while the cyclohexyl group provides lipophilicity and conformational constraints.[1] This guide provides a comprehensive overview of N-(furan-2-ylmethyl)cyclohexanamine, detailing its chemical identity, synthesis via reductive amination, analytical characterization protocols, and its established and potential applications in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is N-(furan-2-ylmethyl)cyclohexanamine .[2][] It is also known by several synonyms, including Cyclohexyl-furan-2-ylmethyl-amine and N-(2-furylmethyl)cyclohexanamine.[][4]

The molecule consists of three primary structural components:

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. This moiety is electron-rich and participates in various biological interactions.[5]

-

Cyclohexyl Group: A saturated six-membered carbocyclic ring that imparts significant lipophilicity and steric bulk.

-

Methylene Bridge and Secondary Amine: A flexible linker connecting the furan and cyclohexyl moieties, with the secondary amine acting as a key functional group for further chemical modifications and as a hydrogen bond donor/acceptor.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)cyclohexanamine

| Property | Value | Source(s) |

| IUPAC Name | N-(furan-2-ylmethyl)cyclohexanamine | [2][] |

| CAS Number | 435345-37-2 | [][4] |

| Molecular Formula | C₁₁H₁₇NO | [] |

| Molecular Weight | 179.26 g/mol | [] |

| Appearance | Off-white to light yellow powder/liquid | Inferred |

| Boiling Point | 262°C at 760 mmHg | [] |

| SMILES | C1CCC(CC1)NCC2=CC=CO2 | [] |

| InChI Key | JHGGKHHNNMLMKP-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing N-(furan-2-ylmethyl)cyclohexanamine is through the reductive amination of furfural with cyclohexylamine. This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity.

The Rationale for Reductive Amination

Reductive amination is preferred over methods like nucleophilic substitution of 2-(halomethyl)furans for several reasons:

-

Expertise & Experience: The reaction proceeds through a Schiff base (imine) intermediate, formed by the condensation of furfural (an aldehyde) and cyclohexylamine (a primary amine). This intermediate is then reduced in situ to the target secondary amine. This approach avoids the handling of potentially unstable or lachrymatory halo-functionalized furan precursors.

-

Trustworthiness: The reaction conditions can be tuned to favor the formation of the secondary amine, minimizing over-alkylation to the tertiary amine, a common side reaction in substitution pathways. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduce the protonated imine intermediate over the starting aldehyde, ensuring high yields. Alternatively, catalytic hydrogenation offers a greener approach.[6][7]

Synthesis Workflow Diagram

The logical flow of the reductive amination synthesis is depicted below.

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis using sodium cyanoborohydride.

Materials:

-

Furfural (1.0 eq)

-

Cyclohexylamine (1.05 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (anhydrous)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a round-bottom flask charged with anhydrous methanol, add furfural (1.0 eq) and cyclohexylamine (1.05 eq). Stir the mixture at room temperature.

-

pH Adjustment: Carefully add glacial acetic acid to the mixture to maintain a pH between 5 and 6. This is crucial as the formation of the imine intermediate is acid-catalyzed, and the subsequent reduction is most efficient under mildly acidic conditions.

-

Addition of Reducing Agent: Once the imine formation is apparent (often indicated by a color change and confirmed by TLC), add sodium cyanoborohydride (1.5 eq) portion-wise to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material spots have disappeared.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(furan-2-ylmethyl)cyclohexanamine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Caption: Workflow for analytical characterization.

Spectroscopic Data

The following table outlines the expected spectroscopic signatures for N-(furan-2-ylmethyl)cyclohexanamine.[8][9][10]

Table 2: Predicted Spectroscopic Data for N-(furan-2-ylmethyl)cyclohexanamine

| Technique | Feature | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | Furan H5 | ~7.3-7.4 ppm (dd) | Olefinic proton adjacent to furan oxygen. |

| Furan H3 | ~6.2-6.3 ppm (dd) | Olefinic proton coupled to H4 and H5. | |

| Furan H4 | ~6.1-6.2 ppm (dd) | Olefinic proton coupled to H3 and H5. | |

| Methylene (-CH₂-) | ~3.7-3.8 ppm (s) | Protons on the carbon linking the furan and amine. | |

| Cyclohexyl -CH-N | ~2.4-2.6 ppm (m) | Methine proton on the carbon bearing the nitrogen. | |

| Cyclohexyl -CH₂- | ~1.0-2.0 ppm (m) | Multiple overlapping signals from the cyclohexyl ring protons. | |

| Amine N-H | ~1.5-2.5 ppm (broad s) | Broad signal due to proton exchange; position is concentration/solvent dependent. | |

| ¹³C NMR | Furan C2 | ~150-155 ppm | Carbon bearing the methylene group. |

| Furan C5 | ~140-145 ppm | Carbon adjacent to oxygen. | |

| Furan C3, C4 | ~105-115 ppm | Olefinic carbons on the furan ring. | |

| Methylene (-CH₂-) | ~45-50 ppm | Methylene bridge carbon. | |

| Cyclohexyl -CH-N | ~55-60 ppm | Methine carbon attached to nitrogen. | |

| Cyclohexyl -CH₂- | ~25-35 ppm | Carbons of the cyclohexyl ring. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (weak-medium) | Characteristic of a secondary amine. |

| C-H Stretch (sp²) | 3100-3150 cm⁻¹ | Furan ring C-H bonds. | |

| C-H Stretch (sp³) | 2850-2950 cm⁻¹ | Cyclohexyl and methylene C-H bonds. | |

| C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic furan ring stretching. | |

| C-O-C Stretch | ~1000-1150 cm⁻¹ | Furan ether stretch. | |

| Mass Spec | [M]+ | m/z = 179.13 | Molecular ion peak corresponding to C₁₁H₁₇NO. |

| [M-C₆H₁₁]+ | m/z = 96.04 | Fragmentation loss of the cyclohexyl group. |

Applications in Drug Discovery and Development

N-(furan-2-ylmethyl)cyclohexanamine is primarily utilized as a versatile intermediate and scaffold in the synthesis of more complex, biologically active molecules.[1]

-

Scaffold for Bioactive Molecules: The furan nucleus is a common feature in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][11][12] The N-(furan-2-ylmethyl)aniline scaffold, a close structural relative, is a key component in the development of potent anticancer agents targeting non-small-cell lung cancer.[1]

-

Bioisosteric Replacement: The furan ring can serve as a bioisostere for a phenyl ring. This substitution can alter a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) by modifying its polarity, hydrogen bonding capacity, and metabolic susceptibility, potentially leading to improved drug candidates.[1]

-

Agrochemicals and Pharmaceuticals: Amines derived from furfural are foundational in the synthesis of pharmaceuticals and agrochemicals.[7][13] The combination of the furan and cyclohexylamine moieties provides a lipophilic and structurally diverse starting point for creating new chemical entities.

Conclusion and Future Directions

N-(furan-2-ylmethyl)cyclohexanamine is a readily accessible and highly functional chemical building block. Its synthesis via reductive amination is robust and scalable, and its structure can be unequivocally confirmed through standard analytical techniques.

Future research efforts should focus on:

-

Library Synthesis: Using the secondary amine as a handle for further derivatization to create libraries of novel compounds for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the furan and cyclohexyl rings to probe their influence on biological activity and optimize for potency and selectivity against various therapeutic targets.

-

Development of Green Synthesis Protocols: Further optimizing catalytic hydrogenation methods to replace stoichiometric borohydride reagents, thereby improving the environmental footprint of the synthesis.[14][15]

This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize N-(furan-2-ylmethyl)cyclohexanamine as a strategic component in the design and development of next-generation chemical products and therapeutics.

References

-

PubChem. N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Wang, X., et al. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Li, H., et al. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Taylor & Francis Group. Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available from: [Link]

-

Verma, S. K., et al. (2024). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. ChemSusChem. PubMed. Available from: [Link]

-

Verma, S. K., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem. PubMed. Available from: [Link]

-

PubChem. N-(furan-2-ylmethyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Dana Bioscience. 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine 1g. Dana Bioscience. Available from: [Link]

-

Tetrahedron. 435345-37-2 | Cyclohexyl-furan-2-ylmethyl-amine. Tetrahedron. Available from: [Link]

-

PubChem. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2020). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available from: [Link]

-

PubChem. N-[(furan-2-yl)methyl]aniline. National Center for Biotechnology Information. Available from: [Link]

-

Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Molecular Structure. Available from: [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available from: [Link]

-

PubMed Central. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Available from: [Link]

-

ResearchGate. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. Available from: [Link]

-

ResearchGate. (2012). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. Available from: [Link]

-

ResearchGate. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available from: [Link]

-

Curini, M., et al. (2006). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. Current Medicinal Chemistry. PubMed. Available from: [Link]

-

MDPI. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride | C11H18ClNO | CID 44118403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 435345-37-2 | Cyclohexyl-furan-2-ylmethyl-amine | Tetrahedron [thsci.com]

- 5. ijabbr.com [ijabbr.com]

- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine (416865-30-0) for sale [vulcanchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Characteristics of a Promising Scaffold

N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine that incorporates both a saturated carbocyclic ring and an aromatic furan moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclohexyl group imparts lipophilicity, which can influence the molecule's ability to cross biological membranes, while the furan ring, a known bioisostere for a phenyl group, offers different electronic properties and potential for specific interactions with biological targets. Furthermore, the secondary amine linkage provides a crucial point for hydrogen bonding and further molecular functionalization.

A thorough understanding of the physicochemical properties of N-(furan-2-ylmethyl)cyclohexanamine is paramount for any researcher or drug development professional working with this or structurally related compounds. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and pharmacokinetic profile within a biological system.[1][2][3] Key parameters such as melting point, boiling point, solubility, and pKa dictate how the compound can be handled, its purity, how it will dissolve in various media, and its ionization state at physiological pH, all of which are critical determinants of its potential as a therapeutic agent.[4][5][6]

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(furan-2-ylmethyl)cyclohexanamine and outlines detailed, field-proven experimental protocols for the determination of these essential characteristics. The methodologies are presented with an emphasis on the underlying scientific principles and the rationale behind experimental choices, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties of N-(furan-2-ylmethyl)cyclohexanamine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | BOC Sciences[] |

| Molecular Weight | 179.26 g/mol | BOC Sciences[] |

| Boiling Point | 262 °C at 760 mmHg | BOC Sciences[] |

| Melting Point | Not available | |

| Solubility | Not explicitly quantified. Expected to be soluble in organic solvents. | Inferred |

| pKa | Not experimentally determined. | |

| Appearance | Not specified. Likely a liquid or low-melting solid at room temperature. | Inferred |

For the Hydrochloride Salt (N-(furan-2-ylmethyl)cyclohexanamine hydrochloride):

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClNO | PubChem[8] |

| Molecular Weight | 215.72 g/mol | PubChem[8] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental procedures for determining the key physicochemical properties of N-(furan-2-ylmethyl)cyclohexanamine. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will broaden and depress the melting range.[11]

Methodology: Capillary Melting Point Determination

This is a common and reliable method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of N-(furan-2-ylmethyl)cyclohexanamine (if it is a solid) is thoroughly dried to remove any residual solvent. The sample should be in a fine, powdered form.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Initially, heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Causality of Experimental Choices:

-

Dry, Powdered Sample: Ensures uniform heat transfer and a more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more precise determination of the melting range.[11]

Visualization of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[12] It is a characteristic physical property that can be used for identification and is an indicator of the volatility of the compound.[13][14]

Methodology: Micro-Boiling Point Determination

This method is suitable when only a small amount of the liquid sample is available.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of liquid N-(furan-2-ylmethyl)cyclohexanamine into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube. Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Causality of Experimental Choices:

-

Inverted Capillary: The inverted capillary traps the vapor of the liquid. The bubbling indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

Cooling Phase Measurement: Recording the temperature upon cooling ensures that the measurement is taken at the point where the vapor pressure of the liquid is equal to the external pressure, providing a more accurate boiling point.

Visualization of Boiling Point Determination Workflow:

Caption: Workflow for micro-boiling point determination.

Determination of Solubility

Solubility is a crucial property in drug development, as it directly impacts a drug's absorption and bioavailability.[15][16][17][18][19] Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Methodology: Qualitative Solubility Testing

This method involves observing the dissolution of a small amount of the compound in various solvents.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, and a nonpolar organic solvent like hexane. Also, include aqueous solutions of 5% HCl and 5% NaOH to assess solubility based on acid-base reactions.

-

Sample Addition: In separate small test tubes, add a small, measured amount of N-(furan-2-ylmethyl)cyclohexanamine (e.g., 10 mg or a few drops) to a measured volume of each solvent (e.g., 1 mL).

-

Observation:

-

Vigorously shake or vortex each test tube.

-

Observe whether the compound dissolves completely, partially, or not at all.

-

-

Data Recording: Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Causality of Experimental Choices:

-

Range of Solvents: Using solvents of varying polarities helps to classify the compound based on the "like dissolves like" principle.

-

Aqueous Acid and Base: The solubility of an amine in aqueous acid (5% HCl) is a strong indication of its basic nature, as it will form a more polar, water-soluble ammonium salt. Conversely, its insolubility in aqueous base (5% NaOH) is expected for an amine.

Visualization of Solubility Testing Workflow:

Caption: Workflow for qualitative solubility determination.

Determination of pKa

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, the pKa of its protonated form (the ammonium ion) indicates its strength as a base.[5] This is a critical parameter in drug development as it determines the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and excretion.[20][21][22][23]

Methodology: Potentiometric Titration

This is a standard and accurate method for determining the pKa of an amine.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of N-(furan-2-ylmethyl)cyclohexanamine and dissolve it in a known volume of water or a suitable co-solvent if its water solubility is low.

-

Apparatus Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

-

Titration:

-

Record the initial pH of the amine solution.

-

Add the acid titrant in small, known increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of acid added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

-

Causality of Experimental Choices:

-

Strong Acid Titrant: A strong acid is used to ensure the complete protonation of the amine.

-

Potentiometric Monitoring: The use of a pH electrode allows for precise measurement of the change in hydrogen ion concentration during the titration.

-

Half-Equivalence Point: At this point, the concentrations of the free amine and its protonated form are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Visualization of pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Plausible Synthetic Route

A common and efficient method for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine is through reductive amination. This involves the reaction of cyclohexanone with furfurylamine in the presence of a reducing agent.

Visualization of Synthetic Workflow:

Caption: Plausible synthetic route via reductive amination.

Conclusion

This technical guide has provided an in-depth overview of the physicochemical properties of N-(furan-2-ylmethyl)cyclohexanamine, a compound of considerable interest to the scientific and drug development communities. While some key experimental data are not yet publicly available, this guide equips researchers with the necessary knowledge and detailed protocols to determine these properties with scientific rigor. The application of the described methodologies will enable the generation of a complete physicochemical profile, which is essential for advancing the research and development of this and related molecules.

References

-

Importance of Physicochemical Properties In Drug Discovery . (2015). Journal of Pharmaceutical Sciences and Research. [Link]

-

Kypreos, D., & Zervou, M. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current medicinal chemistry, 21(9), 1117–1132. [Link]

-

Pion. (2023). What is pKa and how is it used in drug development? [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(7), 1134-1146. [Link]

-

Iurian, S., & Tomuță, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-401. [Link]

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug? [Link]

-

Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

EMIN.ASIA. (n.d.). Why Is Melting Point Crucial in Large Labs and Research Facilities? [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion? [Link]

-

Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation? [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

CD Formulation. (n.d.). Melting Point Test. [Link]

-

PubChem. (2025). N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride. [Link]

-

Wikipedia. (n.d.). Boiling point. [Link]

-

Quora. (2018). What is the significance of the boiling point and the melting point of a substance? [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.2A: Overview of Boiling Point. [Link]

-

Chemistry For Everyone. (2025). What Is Boiling Point In Organic Chemistry? [Link]

-

PubChem. (2025). N-(furan-2-ylmethyl)ethanamine. [Link]

-

PubChem. (2025). N-(furan-2-ylmethyl)cyclohexanamine;chloride. [Link]

-

PubChem. (2025). N-[(furan-2-yl)methyl]aniline. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 8. N-(Furan-2-ylmethyl)cyclohexanamine hydrochloride | C11H18ClNO | CID 44118403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Why Is Melting Point Crucial in Large Labs and Research Facilities? | EMIN.ASIA [emin.asia]

- 11. Melting Point Test - CD Formulation [formulationbio.com]

- 12. Boiling point - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. seppic.com [seppic.com]

- 16. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascendiacdmo.com [ascendiacdmo.com]

- 20. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drughunter.com [drughunter.com]

- 23. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

The Ascending Therapeutic Potential of Furan Amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The furan nucleus, a ubiquitous five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a vast array of pharmacologically active compounds.[1][2] Among the diverse classes of furan-containing molecules, furan amine derivatives have emerged as a particularly promising scaffold for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive overview of the burgeoning field of furan amine derivatives, with a focus on their significant potential in oncology, inflammation, and infectious diseases. We will delve into the mechanistic intricacies of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and present a critical analysis of their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of modern medicine.

Introduction: The Furan Amine Scaffold - A Privileged Structure in Medicinal Chemistry

The furan ring, with its oxygen heteroatom, imparts a unique electronic and steric profile to molecules, often enhancing their binding affinity to biological targets and improving their pharmacokinetic properties.[2] The incorporation of an amine functionality further expands the chemical space, allowing for the formation of hydrogen bonds and salt bridges, which are crucial for molecular recognition and interaction with proteins and nucleic acids. This combination of a furan core and an amine substituent has proven to be a powerful strategy in the design of bioactive compounds.

Furan amine derivatives encompass a broad range of chemical structures, from simple furfurylamines to more complex molecules where the furan and amine moieties are integrated into larger heterocyclic systems. These compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][4][5] This guide will specifically explore the therapeutic applications of furan amine derivatives in the key areas of oncology, inflammation, and microbiology, providing insights into their mechanisms of action and practical guidance for their investigation.

Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of furan amine derivatives stems from their ability to interact with a variety of biological targets and modulate key signaling pathways implicated in disease pathogenesis. This section will explore the primary mechanisms through which these compounds exert their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: Disrupting the Machinery of Malignancy

Furan amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer cell proliferation, survival, and metastasis.

2.1.1 Induction of Apoptosis and Cell Cycle Arrest:

A primary mechanism by which furan amine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle. Studies have shown that certain furan-based compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[4][6] This is often accompanied by the induction of the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the pro-apoptotic protein Bax and the tumor suppressor p53, and a decrease in the anti-apoptotic protein Bcl-2.[9]

2.1.2 Inhibition of Key Signaling Pathways:

Furan amine derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain furan derivatives have been found to suppress the PI3K/Akt pathway, potentially by promoting the activity of the tumor suppressor PTEN.[7]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers. Some natural compounds have been shown to inhibit this pathway by stabilizing the β-catenin destruction complex, which includes Axin, GSK-3β, and APC.[10][11] While direct evidence for furan amine derivatives is still emerging, their structural similarities to known Wnt inhibitors suggest this as a plausible mechanism.

2.1.3 Inhibition of Tubulin Polymerization:

The microtubule network is essential for maintaining cell structure, intracellular transport, and cell division.[6] Drugs that interfere with microtubule dynamics are potent anticancer agents. Certain furan derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network and subsequent cell cycle arrest and apoptosis.[4]

Table 1: Cytotoxic Activity of Representative Furan Amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [4] |

| Compound 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [12] |

| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [12] |

| Furan-based derivative | NCI-H460 (Lung) | 0.0029 | [4] |

| Compound 12 | HepG-2 (Liver) | Near doxorubicin | [8] |

| Compound 14 | HepG-2 (Liver) | Near doxorubicin | [8] |

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Furan amine derivatives have demonstrated promising anti-inflammatory properties through the modulation of key inflammatory pathways.[1][13]

2.2.1 Modulation of MAPK and PPAR-γ Signaling:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade plays a central role in the inflammatory response. Certain furan derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as JNK, p38, and ERK, thereby downregulating the production of pro-inflammatory mediators.[1][2]

-

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that acts as a key regulator of inflammation. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. Some furan derivatives have been identified as PPAR-γ agonists, suggesting a mechanism for their anti-inflammatory effects.[1][14]

2.2.2 Inhibition of Pro-inflammatory Mediators:

Furan derivatives have been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][8] This inhibition is a direct consequence of their effects on upstream signaling pathways like MAPK and NF-κB.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel antimicrobial agents. Furan amine derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi.[1][15]

2.3.1 Mechanisms of Antimicrobial Action:

The precise mechanisms of antimicrobial action for many furan amine derivatives are still under investigation. However, it is believed that their activity may be attributed to:

-

Inhibition of Microbial Growth: These compounds can directly inhibit the growth of microorganisms.[1]

-

Enzyme Modification: They may interfere with essential microbial enzymes, disrupting critical metabolic pathways.[1]

-

Membrane Disruption: The lipophilic nature of the furan ring may facilitate interaction with and disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Furan Amine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [1] |

| 8-geranyloxy psoralen | Candida krusei | 100 | [1] |

| Carbamothioyl-furan-2-carboxamide 4f | S. aureus, E. coli, B. cereus | 230 - 295 | [15] |

| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c | Fungal strains | 120.7 - 190 | [15] |

| Compound 8k | E. coli | 12.5 | |

| Compound 8d, 8e | A. niger | 100 |

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of furan amine derivatives, enabling researchers to practically explore the potential of this compound class.

Synthesis of Furan Amine Derivatives

A common and versatile method for the synthesis of furan amine derivatives is the reductive amination of furan aldehydes, such as furfural.[16][17]

3.1.1 General Protocol for Reductive Amination of Furfural:

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve furfural (1 equivalent) in a suitable solvent such as methanol.

-

Add the desired primary amine (1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

To the reaction mixture containing the imine, add a suitable reducing agent. For catalytic hydrogenation, a catalyst such as Rh/Al₂O₃ or CuAlOx can be used.[3][16]

-

If using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere (pressure and temperature will depend on the specific catalyst and substrate).

-

Monitor the progress of the reduction by TLC.

-

Once the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting furan amine derivative by column chromatography or recrystallization.

-

Biological Evaluation

3.2.1 Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][9][18]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the furan amine derivatives and incubate for another 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

3.2.2 Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

This in vivo model is commonly used to screen for the anti-inflammatory activity of new compounds.[19]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the furan amine derivative or a control vehicle (e.g., saline) to the animals, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

3.2.3 Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the furan amine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Furan amine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them an attractive scaffold for further drug discovery and development efforts.

Future research in this field should focus on:

-

Lead Optimization: Systematic modification of the furan amine scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead candidates in relevant animal models to assess their in vivo efficacy and safety profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of furan amine derivatives in other disease areas where their known biological activities may be relevant.

The continued exploration of the chemical and biological space of furan amine derivatives holds great promise for the discovery of next-generation therapeutics that can address unmet medical needs and improve human health.

References

-

Alizadeh M, et al. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. J Inflamm Res. 2020;13:451-463. Available from: [Link]

-

Alizadeh M, et al. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. 2022. Available from: [Link]

-

Al-Ostath A, et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022;27(8):2536. Available from: [Link]

-

Bai L, et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Med Chem. 2020;16(6):839-851. Available from: [Link]

-

Al-Ostath A, et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022;27(8):2536. Available from: [Link]

-

Li Y, et al. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. J Med Chem. 2021;64(15):11436-11453. Available from: [Link]

-

Ding S, et al. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules. 2019;24(17):3119. Available from: [Link]

-

El-Sayed WA, et al. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chem Pharm Bull (Tokyo). 2019;67(8):888-895. Available from: [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. 2025. Available from: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. 2023. Available from: [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. 2022. Available from: [Link]

-

Ananikov VP, et al. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. 2020;25(20):4783. Available from: [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Counterparts. MDPI. 2022. Available from: [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. 2014. Available from: [Link]

-

Structural activity relationship of Furan hybrids (35) as potent PPAR ligands. ResearchGate. Available from: [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. ResearchGate. 2025. Available from: [Link]

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. 2022. Available from: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. 2021. Available from: [Link]

-

Possible reaction pathway for reductive amination of furfural to... ResearchGate. Available from: [Link]

-

Green Synthesis and Antimicrobial Evaluation of Eco- Friendly Diamine-Furan Schiff Base Derivatives. ResearchGate. 2025. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. 2024. Available from: [Link]

-

Anti-Inflammatory Activity of Natural Products. Molecules. 2016. Available from: [Link]

-

Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available from: [Link]

-

Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Int J Mol Sci. 2023. Available from: [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Pharmaceuticals (Basel). 2022. Available from: [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]

-

Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Front Pharmacol. 2023. Available from: [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. 2002. Available from: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. J Med Chem. 2022. Available from: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics (Basel). 2021. Available from: [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry. 2020. Available from: [Link]

-

Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges. MDPI. 2022. Available from: [Link]

-

Regulating WNT Pathway by Natural Compounds. Systematic Reviews in Pharmacy. 2023. Available from: [Link]

-

Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. MDPI. 2017. Available from: [Link]

-

synthesis-and-antibacterial-evaluation-of-furan-derivatives-bearing-a-rhodanine-moiety. Ask this paper. 2013. Available from: [Link]

-

Advances in the development of Wnt/β-catenin signaling inhibitors. Acta Pharm Sin B. 2023. Available from: [Link]

-

Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. J Med Chem. 2014. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

-

Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. 2023. Available from: [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. 2025. Available from: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]